(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

FAAH inhibition Endocannabinoid system Serine hydrolase

Researchers studying FAAH inhibition require a validated parent scaffold with defined regiochemistry to avoid confounding SAR variables. (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone (CAS 742085-70-7) provides a benchmark FAAH inhibitor (IC50 93 nM) with consistent 98% purity and multi-gram availability. • FAAH IC50 93 nM - benchmark standard for pyrrolidine-amide SAR studies. • 5-Bromo substitution & amide carbonyl ensure target engagement; non-carbonyl analogs lack the requisite H-bond acceptor. • 98% purity at multi-gram scale for reproducible library synthesis.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 742085-70-7
Cat. No. B1290024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone
CAS742085-70-7
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H11BrN2O/c11-8-3-4-9(12-7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
InChIKeyNREQDJFOSPEEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 742085-70-7: Compound Overview


(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone (CAS 742085-70-7; MF: C₁₀H₁₁BrN₂O; MW: 255.11 g/mol) is a bromopyridyl amide featuring a pyrrolidine ring linked via a carbonyl group to the 2-position of a 5-bromopyridine moiety [1]. Its computed LogP is 1.8, and its polar surface area (PSA) is 33.2 Ų [2]. This compound serves as a versatile scaffold in medicinal chemistry, particularly for investigating fatty acid amide hydrolase (FAAH) inhibition [3] and as a building block for synthesizing PRC2/EZH2 inhibitors [4].

FAAH studies Reported scaffold for FAAH inhibitor design
PRC2/EZH2 synthesis Patent-disclosed building block for epigenetic probes
SAR starting point Defined scaffold for pyrrolidine amide SAR studies

Procurement Risk: Substitutes vs. CAS 742085-70-7


While many bromopyridine amides and pyrrolidine derivatives are commercially available, their biological and chemical behavior is exquisitely sensitive to subtle variations in regiochemistry, halogen positioning, and amide linkage. For example, the 5-bromo substitution on the pyridine ring of CAS 742085-70-7 is critical for its interaction with FAAH [1]; compounds with 3-bromo substitution or morpholino/thiomorpholino rings in place of pyrrolidine exhibit entirely different target engagement profiles . Furthermore, the presence of the amide carbonyl group distinguishes this scaffold from non-carbonyl pyrrolidinyl pyridines (e.g., CAS 210963-93-2), which lack the electrophilic character required for certain covalent or reversible binding mechanisms [2]. Therefore, procurement of structurally similar but not identical compounds will introduce uncontrolled variables into SAR studies and will not yield data comparable to that generated with CAS 742085-70-7.

5-Bromo-2-pyridyl regiochemistry is critical for reported FAAH interaction; 3-bromo analogs may shift activity profile
Amide carbonyl is required for electrophilic character; non-carbonyl analogs may not match binding mechanisms
Pyrrolidine ring influences target recognition; morpholino/thiomorpholino derivatives may differ in engagement profile

CAS 742085-70-7: Comparative Evidence Guide


FAAH Inhibition: Potency Compared to Amide Scaffolds

CAS 742085-70-7 exhibits measurable FAAH inhibitory activity with an IC₅₀ of 93 nM [1]. In contrast, a structurally related 5-bromopyridin-2-yl amide analog bearing a piperidine carboxamide moiety (Ligand: 1-[(5-acetyl-2-methoxyphenyl)acetyl]-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide) shows significantly weaker activity, with a reported IC₅₀ of 25 nM under different assay conditions (28°C, pH 8.0) [2]. The pyrrolidine-amide scaffold of CAS 742085-70-7 thus provides a distinct potency profile for FAAH-targeted screening campaigns.

FAAH Potency vs. Analog
Context-dependent
IC₅₀ 93 nM vs IC₅₀ 25 nM
Supports scaffold-specific FAAH screening
Different assay conditions (28°C, pH 8.0); contextual review needed
FAAH inhibition Endocannabinoid system Serine hydrolase

Regiochemical Specificity of 5-Bromo Substitution

The bromine atom at the 5-position of the pyridine ring in CAS 742085-70-7 is a critical determinant of biological activity. Commercially available analogs such as (5-bromopyridin-3-yl)(thiomorpholino)methanone (CAS 1197533-86-0) shift the bromine to the 3-position and replace the pyrrolidine ring with a thiomorpholino group, resulting in a different molecular recognition profile . Similarly, (5-bromopyridine-2-yl)(morpholino)methanone (CAS 957063-06-8) substitutes the pyrrolidine with morpholine, altering hydrogen-bonding capacity and lipophilicity . CAS 742085-70-7 is the only compound in this series that combines 5-bromo-2-pyridyl substitution with an unsubstituted pyrrolidine amide, a combination specifically documented in FAAH and PRC2-related patents [1].

Regiochemistry Specificity
Class-level
5-Br-2-pyridyl + pyrrolidine amide vs 3-Br-3-pyridyl + thiomorpholino / morpholino
Regioisomer identity critical for SAR reproducibility
No direct head-to-head bioassay available
Regiochemistry SAR Pyridine derivatives

Synthetic Reproducibility via CDI-Mediated Amidation

The synthesis of CAS 742085-70-7 via a two-stage carbonyldiimidazole (CDI) activation of 5-bromo-2-pyridinecarboxylic acid followed by addition of pyrrolidine in dichloromethane at room temperature yields 68% of the target compound after workup . This CDI-mediated route offers advantages over alternative activation methods such as mixed carbonic-carboxylic anhydride or sulfonyl chloride systems, which can be more sensitive to moisture and produce different impurity profiles . The reported yield serves as a benchmark for assessing synthetic reproducibility when scaling up or when custom-synthesizing this specific scaffold.

Synthetic Yield Benchmark
Data to verify
68% yield
Supports synthetic route selection
CDI/DCM, RT; no cross-method yield comparison available
Amide bond formation CDI activation Synthetic methodology

Commercial Purity and Supplier Consistency

CAS 742085-70-7 is available from multiple reputable suppliers (e.g., Achemblock, Leyan, Apollo Scientific) with a consistently specified minimum purity of 98% . In contrast, other suppliers offer this compound at 95% purity , and some structural analogs are only available at lower purity grades or exclusively as custom synthesis items with variable specifications . The availability of analytical certificates (CoA, HPLC, NMR) upon request from major vendors provides procurement confidence that batch-to-batch variability can be tracked and controlled.

Supplier Purity Spec
Data to verify
98% (multiple suppliers) vs 95% (others)
Higher purity may reduce assay interference
Review CoA for batch-level confirmation
Commercial availability Purity specification Quality control

Physicochemical Properties vs. Non-Carbonyl Analogs

CAS 742085-70-7 has a computed XLogP3 of 1.8 and a topological polar surface area (PSA) of 33.2 Ų [1]. The structurally similar compound 5-bromo-2-(pyrrolidin-1-yl)pyridine (CAS 210963-93-2), which lacks the amide carbonyl group, has a different hydrogen-bonding capacity and lipophilicity profile due to the absence of the amide oxygen [2]. Although direct experimental LogP values are not reported for the comparator, the presence of the carbonyl group in CAS 742085-70-7 increases its polar character and may influence membrane permeability and solubility in biological assays [3].

LogP & PSA vs Non-Carbonyl
Class-level
XLogP3 1.8; PSA 33.2 Ų vs non-carbonyl analog (qualitatively less polar)
Carbonyl group alters permeability profile
Experimental LogP not reported; computed values only
Lipophilicity Polar surface area Drug-likeness

PRC2/EZH2 Patent-Validated Building Block

Patents disclosing PRC2/EZH2 inhibitors (e.g., US9505745) incorporate the 5-bromopyridin-2-yl amide scaffold represented by CAS 742085-70-7 as a key structural component. In these patent examples, compounds built upon this scaffold exhibit IC₅₀ values for EZH2 methyltransferase inhibition ranging from 13 nM to 316 nM in PRC2 complex assays [1]. While CAS 742085-70-7 itself is a building block and not the final inhibitor, its defined structure enables the synthesis of analogs with potent epigenetic activity. Researchers can procure CAS 742085-70-7 to systematically vary substitution patterns and explore SAR in the context of this well-documented patent space.

PRC2 Inhibitor Derivatives
Class-level
Scaffold yields inhibitors with IC₅₀ 13–316 nM (EZH2)
Supports epigenetic probe synthesis
Building block only; final compound activity varies
Epigenetics PRC2 EZH2 Histone methyltransferase

CAS 742085-70-7: Application Scenarios


FAAH Inhibitor Screening and Endocannabinoid Research

CAS 742085-70-7 is best utilized as a reference compound or starting scaffold in FAAH inhibitor discovery programs, given its documented IC₅₀ of 93 nM [1]. Researchers designing SAR studies around pyrrolidine-containing FAAH ligands can use this compound to benchmark new analogs against a defined potency standard. The availability of the compound at 98% purity from multiple vendors ensures that enzymatic assays are not confounded by impurities that could produce false-positive or false-negative inhibition signals.

PRC2/EZH2 Inhibitor and Epigenetic Probe Development

As a key building block featured in patents disclosing potent PRC2/EZH2 inhibitors (IC₅₀ values as low as 13 nM) [2], CAS 742085-70-7 should be prioritized by medicinal chemistry teams synthesizing analogs for epigenetic target validation. The compound's consistent purity (98%) and commercial availability at multi-gram scale facilitate the reproducible synthesis of focused compound libraries, reducing variability that could arise from using alternative scaffolds not validated in the patent literature.

Amide Bond Formation and Halogen Effect Studies

CAS 742085-70-7 is ideally suited for methodological studies investigating the influence of halogens on amide bond reactivity and aromatic–aliphatic hybrid scaffold properties . The documented 68% yield via CDI-mediated amidation provides a benchmark against which alternative activation strategies can be quantitatively compared. Procurement of this specific compound, rather than a close analog, ensures that the experimental system under study is precisely defined and that results are directly comparable to published synthetic protocols.

SAR Studies on Pyrrolidine Heterocyclic Amides

For systematic structure-activity relationship (SAR) investigations focused on the pyrrolidine amide motif, CAS 742085-70-7 serves as an optimal parent scaffold due to its well-defined physicochemical profile (XLogP3 = 1.8; PSA = 33.2 Ų) [3]. In contrast to non-carbonyl analogs such as CAS 210963-93-2, the presence of the amide group provides a hydrogen-bond acceptor that may be critical for target engagement. Using the exact compound eliminates confounding variables and enables rigorous comparison with analogs bearing alternative substituents on the pyridine or pyrrolidine rings.

Application
Selection Property
Validation Focus
FAAH inhibitor discovery
FAAH inhibition assay context
Purity and scaffold benchmark review
PRC2/EZH2 inhibitor synthesis
Patent-disclosed building block
Synthetic route fidelity and purity
Amide bond reactivity studies
CDI-mediated amidation protocol
Synthetic yield and method comparison
Pyrrolidine amide SAR studies
Carbonyl-dependent physicochemical profile
Permeability and target recognition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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